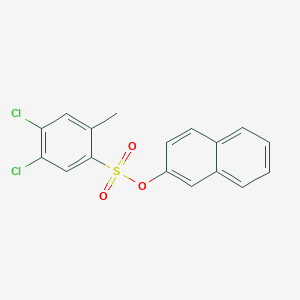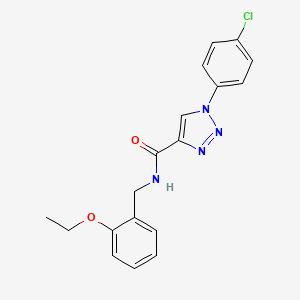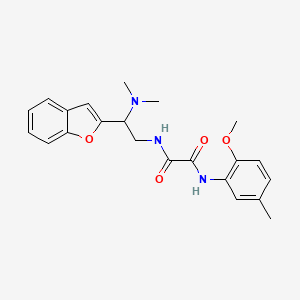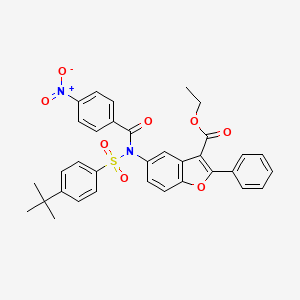![molecular formula C18H14ClNO4 B2362057 2-クロロ-3-[(2,4-ジメトキシフェニル)アミノ]-1,4-ジヒドロナフタレン-1,4-ジオン CAS No. 378756-30-0](/img/structure/B2362057.png)
2-クロロ-3-[(2,4-ジメトキシフェニル)アミノ]-1,4-ジヒドロナフタレン-1,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3′,4′-dimethoxybenzil, also known as 1-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)ethane-1,2-dione, is a chemical compound with the molecular formula ClC6H4(CO)2C6H3(OCH3)2 . It is a specific inhibitor of human carboxylesterase-2 (hCE-2) .
Synthesis Analysis
2-Chloro-3′,4′-dimethoxybenzil may be synthesized from 2-chloro-3,4-dimethoxybenzil and ammonia or ethylamine. The reaction product is then subjected to hydrogenation or borohydride reduction to yield the target compound .Molecular Structure Analysis
The molecular weight of 2-Chloro-3′,4′-dimethoxybenzil is 304.73 . Its linear formula is ClC6H4(CO)2C6H3(OCH3)2 .Chemical Reactions Analysis
2-Chloro-3′,4′-dimethoxybenzil can be used in the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline and 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone .Physical and Chemical Properties Analysis
The melting point of 2-Chloro-3′,4′-dimethoxybenzil is 119-123 °C (lit.) .科学的研究の応用
キノキサリン誘導体の合成
この化合物は、2-(2-クロロフェニル)-3-(3,4-ジメトキシフェニル)キノキサリンの合成に使用できます . キノキサリン誘導体は、多様な生物活性を持つため、医薬品化学を含むさまざまな分野で潜在的な用途が研究されています。
シクロペンタジエノン誘導体の合成
これは、3-(2-クロロフェニル)-4-(3,4-ジメトキシフェニル)-2,5-ジフェニルシクロペンタ-2,4-ジエノンの合成にも使用できます . シクロペンタジエノン誘導体は、有機合成や医薬品化学における潜在的な用途で知られています。
ヒトカルボキシエステラーゼ-2の阻害
2-クロロ-3′,4′-ジメトキシベンジル (CDMB、o-クロロベンベラトロイン) は、ヒトカルボキシエステラーゼ-2 (hCE-2) の特異的阻害剤です . カルボキシエステラーゼは、エステルおよびアミド結合含有薬物の加水分解において重要な役割を果たすため、これは薬物代謝の研究における潜在的な用途がある可能性があります。
ドーパミン受容体リガンド合成の中間体
この化合物は、高親和性D1ドーパミン受容体リガンドの合成の中間体です . ドーパミン受容体は、脊椎動物の中枢神経系 (CNS) で顕著な、Gタンパク質共役型受容体の一種です。神経伝達物質ドーパミンは、ドーパミン受容体に対する主要な内因性リガンドです。
作用機序
Target of Action
The primary target of 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione is human carboxylesterase-2 (hCE-2) . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds. hCE-2 is involved in drug metabolism and detoxification.
Mode of Action
2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione acts as a specific inhibitor of hCE-2 . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can alter the metabolism and effectiveness of certain drugs and substances that are substrates of hCE-2.
Safety and Hazards
特性
IUPAC Name |
2-chloro-3-(2,4-dimethoxyanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-10-7-8-13(14(9-10)24-2)20-16-15(19)17(21)11-5-3-4-6-12(11)18(16)22/h3-9,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKXCOVUFTYGCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2361975.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361977.png)

![N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2361980.png)

![3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2361987.png)

![2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2361989.png)
![N-(furan-2-ylmethyl)-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2361990.png)


![3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2361995.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2361997.png)
